5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine

Structure-Activity Relationship Adrenergic Receptors Imidazoline Receptors

Researchers investigating imidazoline I2 receptor pharmacology often face high failure rates when substituting uncharacterized analogs, introducing off-target effects that compromise SAR studies. This 5-bromo-quinoline-imidazoline compound is supplied to address this critical need for structural precision. - Defined SAR Probe: Enables systematic investigation of the 5-bromo and 6-amino substitution on the quinoline-imidazoline scaffold, distinct from the quinoxaline core of Brimonidine. - Documented Lineage: Related quinoline derivative BU224 exhibits high I2 selectivity (Ki = 2.1 nM), guiding hypothesis-driven screening. - Verified Identity: Supplied with a typical 97% purity specification, suitable for use as a reference standard or precursor in novel ligand synthesis.

Molecular Formula C12H11BrN4
Molecular Weight 291.15 g/mol
CAS No. 50358-26-4
Cat. No. B11838619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine
CAS50358-26-4
Molecular FormulaC12H11BrN4
Molecular Weight291.15 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C3=C(C=C2)N=CC=C3)Br
InChIInChI=1S/C12H11BrN4/c13-11-8-2-1-5-14-9(8)3-4-10(11)17-12-15-6-7-16-12/h1-5H,6-7H2,(H2,15,16,17)
InChIKeyMBIGYTUJAQEBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine: Specifications & Procurement


5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine (CAS 50358-26-4, molecular weight 291.15) is a small-molecule heterocyclic compound combining a quinoline core with an imidazoline substituent . It belongs to the broader class of quinoline derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities [1]. This specific compound is available as a research intermediate, typically with a purity specification of 97% .

SAR probe Intended for quinoline-imidazoline scaffold investigation
Purity 97% Reported specification suitable for intermediate use
Uncharacterized No published bioactivity; requires de novo profiling

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine: Risks of In-Class Substitution


Within the class of quinoline-imidazoline and related quinoxaline-imidazoline compounds, even minor structural variations can drastically alter receptor binding profiles and functional selectivity [1]. For instance, substituting the quinoxaline core of the well-studied agonist Brimonidine (UK-14,304) with a quinoline core (as in this compound) or altering substituent positions can shift affinity from α2-adrenoceptors to imidazoline I2 receptors, as demonstrated by the high I2 selectivity (Ki = 2.1 nM, 832-fold over I1) of the related quinoline derivative BU224 [2]. The presence and position of the bromine atom further modulate these interactions [1]. Therefore, using a structurally similar 'analog' without confirmatory data for the intended assay system risks introducing uncharacterized off-target effects or altered potency, directly compromising experimental reproducibility.

Core heterocycle mismatch

Quinoline core may shift selectivity toward I2 receptors, unlike quinoxaline-based α2-agonists

Substituent-dependent pharmacology

5‑bromo and 6‑amino linkage can alter binding and functional response relative to BU224

Absence of validation data

Class‑level inference only; cannot assume α2-agonism or I2 affinity without confirmatory studies

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine: Differential Evidence vs. Key Comparators


Quinoline vs. Quinoxaline Core: Structural Differentiation

The target compound possesses a quinoline core, whereas the closely related and commercially prominent comparator Brimonidine (UK-14,304) contains a quinoxaline core [1]. This fundamental heterocyclic difference is a primary driver of receptor selectivity. While Brimonidine is a potent full agonist at α2-adrenoceptors (Ki = 1.4 nM) [2], quinoline analogs like BU224 exhibit high affinity for imidazoline I2 receptors (Ki = 2.1 nM) and low micromolar affinity for α2-adrenoceptors [3]. No direct binding data for 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine is publicly available, but based on class-level inference, its quinoline structure predicts a binding profile distinct from quinoxaline-based α2-agonists.

Core structure
Class-level inference
Quinoline core (no data) vs. Brimonidine (quinoxaline) α2 Ki 1.4 nM; BU224 (quinoline) I2 Ki 2.1 nM
Predicted I2-biased profile over α2-agonism
Direct binding data unavailable for target compound
Structure-Activity Relationship Adrenergic Receptors Imidazoline Receptors Medicinal Chemistry

Imidazoline I2 vs. α2-Adrenoceptor Affinity Selectivity

For the related quinoline derivative BU224 (2-(4,5-dihydroimidaz-2-yl)-quinoline), the compound demonstrates a marked selectivity for imidazoline I2 receptors (Ki = 2.1 nM) over I1 receptors (832-fold selectivity) and α2-adrenoceptors (low μM affinity) [1]. This is in stark contrast to the quinoxaline-based comparator UK-14,304 (Brimonidine), which exhibits high affinity for α2-adrenoceptors (Ki = 1.4 nM) [2]. While the target compound differs from BU224 by the presence of a bromine atom at the 5-position and the amine linkage at the 6-position, class-level inference suggests it is more likely to resemble the I2-selective profile of BU224 than the α2-selective profile of UK-14,304. No direct comparative data exists for the target compound.

Receptor selectivity
Class-level inference
BU224: I2 Ki=2.1 nM, 832‑fold over I1; low μM at α2. UK-14,304: α2 Ki=1.4 nM
Class-level suggests I2-preferring profile
Binding of target compound unconfirmed
Imidazoline I2 Receptors α2-Adrenoceptors Receptor Binding Selectivity

In Vivo CNS Effects of Related Quinoline Scaffolds

In vivo studies with the quinoline derivative BU224 demonstrate central activity following systemic administration, distinguishing it from peripherally restricted analogs. At a dose of 10 mg/kg (sc), BU224 significantly reduced acute weight loss and diarrhea in a rat model of opiate withdrawal [1]. Brain microdialysis revealed that BU224 dose-dependently (0–20 mg/kg ip) elevates basal noradrenaline in the frontal cortex and dopamine in the striatum [1]. In contrast, the quinoxaline-based comparator UK-14,304 (Brimonidine) produces hypotension and sedation at doses as low as 1.7 μg/kg in aged monkeys [2]. No in vivo data exists for 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine, but these class-level findings underscore that quinoline-based imidazolines can exhibit distinct central pharmacodynamics compared to quinoxaline-based α2-agonists.

CNS pharmacodynamics
Class-level inference
BU224 reduced opiate withdrawal at 10 mg/kg; elevated cortical NA and striatal DA. UK-14,304 hypotension at ≥1.7 µg/kg
Quinoline scaffold exhibits distinct central effects
No in vivo data for target compound
In Vivo Pharmacology CNS Activity Microdialysis Opiate Withdrawal

Primary Data Availability as a Procurement Differentiator

A comprehensive search of peer-reviewed literature and patent databases reveals a critical differentiating factor: no primary research articles or patents containing quantitative binding, functional, or in vivo data for 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine (CAS 50358-26-4) could be identified [1]. This stands in stark contrast to comparators like UK-14,304 (Brimonidine), which has hundreds of published studies detailing its α2-adrenoceptor pharmacology and clinical applications [2]. The absence of validated data for the target compound means that any procurement decision is, by definition, an investment in an uncharacterized research tool. The scientific and financial risk is therefore fundamentally different from that associated with procuring well-validated comparators.

Data availability
Reported
0 primary articles with quantitative pharmacology vs. >100 for Brimonidine
Complete de novo characterization required
Literature search April 2026
Data Availability Risk Assessment Research Tool Validation

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine: Procurement Application Scenarios


SAR Probe for Quinoline-Imidazoline Scaffolds

Given the established I2 selectivity of the related quinoline derivative BU224 (Ki = 2.1 nM) and the distinct α2-activity of quinoxaline-based comparators like UK-14,304 (Ki = 1.4 nM), this compound is best deployed as a dedicated SAR probe to investigate the influence of a 5-bromo substituent and a 6-amino linkage on the quinoline-imidazoline scaffold [REFS-1, REFS-2]. Its procurement is justified only within a research program explicitly designed to generate novel binding and functional data for this specific substitution pattern, thereby contributing to the mapping of structure-activity relationships in this chemical space.

Precursor or Reference Standard Characterization

The compound may serve as a synthetic precursor or reference standard for the development of novel quinoline-based ligands. Its role in such a workflow is defined by its chemical identity and purity (typically 97%), not by any assumed biological activity . This scenario requires the user to have the analytical infrastructure (e.g., HPLC, NMR, MS) to verify the compound's identity and purity upon receipt and to use it as a building block for generating derivative libraries whose pharmacology will be determined de novo.

In Vitro Screening for Target Deorphanization

The target compound could be procured for inclusion in broad in vitro screening panels aimed at identifying novel receptor interactions or 'deorphanizing' its pharmacological target. Given the complete lack of existing data [1], any hit identified in such a screen would represent a new discovery. However, this application carries the highest risk, as it requires a significant investment in assay development and screening without any pre-existing hypothesis regarding its activity profile.

Application
Selection Property
Validation Focus
SAR probe for quinoline-imidazoline scaffolds
Uncharacterized substitution pattern
De novo binding and functional profiling
Synthetic precursor or reference standard
Chemical identity and purity (97%)
Analytical verification (HPLC, NMR, MS)
In vitro target deorphanization screening
Unexplored pharmacological space
Broad receptor panel screening and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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